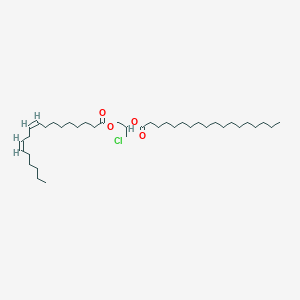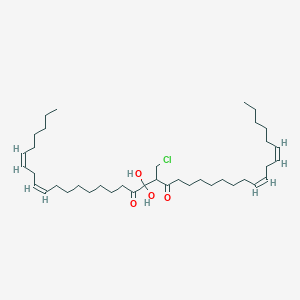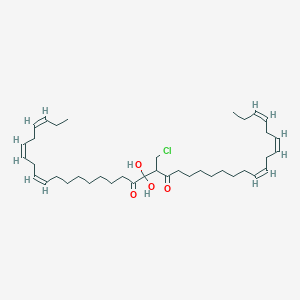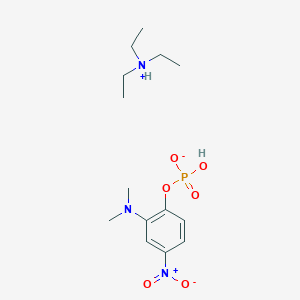
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt
Descripción general
Descripción
“2-(N,N-Dimethylamino)ethyl methacrylate” (PDMAEMA) is a type of diblock copolymer that can assemble in aqueous solutions to form vesicles, also known as polymersomes . These polymersomes are considered a more robust option to liposomes and can respond to pH, temperature, and other conditions . They are currently being studied as drug delivery systems or as nanoreactors .
Synthesis Analysis
PDMAEMA is synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .Molecular Structure Analysis
A block copolymer bearing PDMAEMA as the hydrophilic block and polystyrene (PS) as the hydrophobic block forms aggregates that precipitate at higher temperatures due to the low critical solution temperature (LCST) of the PDMAEMA block .Physical And Chemical Properties Analysis
The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS . Entrapment of an electron paramagnetic resonance probe indicated the presence of a hydrophilic inner core .Aplicaciones Científicas De Investigación
Selective Phosphorylation in Organic Synthesis
2-(N,N-Dimethylamino)-4-nitrophenyl phosphate is utilized as a phosphorylating agent in organic synthesis. It demonstrates selective phosphorylation of primary hydroxyl groups in compounds like 1,2-propanediol and glycerol, leading to the exclusive formation of corresponding phosphates. Additionally, this reagent is effective in synthesizing nucleoside 5'-phosphates from unprotected nucleosides with satisfactory yields (Taguchi & Mushika, 1975).
Intermediate in Organic Synthesis
N,N-Dimethyl-4-nitrobenzylamine, closely related to 2-(N,N-Dimethylamino)-4-nitrophenyl phosphate, serves as an important intermediate in the fields of medicine, pesticides, and chemical synthesis. It highlights the versatility of dimethylamino and nitrophenyl compounds in various industrial applications (Wang Ling-ya, 2015).
In Pesticide Degradation
The compound has relevance in environmental science, particularly in the degradation of pesticides like methyl parathion and dichlorvos in water sources. Research on N-doped TiO2, using triethylamine, demonstrated its effectiveness in photocatalytic activity under solar radiation for pesticide degradation, indicating its potential use in environmental remediation (Senthilnathan & Philip, 2011).
Biological and Medical Research
Compounds structurally similar or related to 2-(N,N-Dimethylamino)-4-nitrophenyl phosphate are investigated for various biological properties, including herbicidal, acaricidal, and anti-mildew activities. Some derivatives, especially those with a dimethylamino group, exhibit high activity but also possess toxicity to mammals. This underscores the compound's potential in agricultural and pharmaceutical research (Drabek, Pastorek, & Konečný, 1969).
Catalysis and Polymer Modification
The compound is also instrumental in catalysis and polymer modification. For instance, its derivatives have been used in the modification of polyvinyl alcohol with N-phosphorylated 3-amino-1,2,4-triazoles, demonstrating the compound's utility in creating materials with controlled release properties (Hartmann, Bauer, & Wermann, 1985).
Direcciones Futuras
PDMAEMA polymersomes are gaining considerable interest due to their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors . As such, it is interesting to develop easy-to-obtain polymersomes that exhibit responses to external conditions changes . These polymersomes may have potential applications in medical, biological, and chemical sciences .
Propiedades
IUPAC Name |
[2-(dimethylamino)-4-nitrophenyl] hydrogen phosphate;triethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O6P.C6H15N/c1-9(2)7-5-6(10(11)12)3-4-8(7)16-17(13,14)15;1-4-7(5-2)6-3/h3-5H,1-2H3,(H2,13,14,15);4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWGLBKGTXBFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



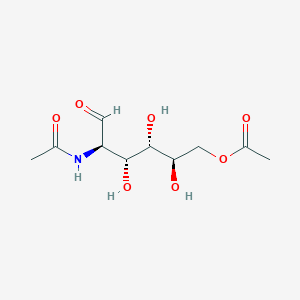
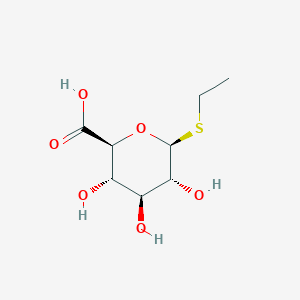
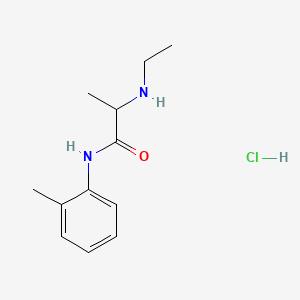
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
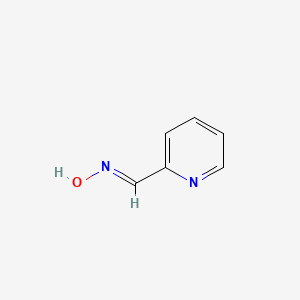
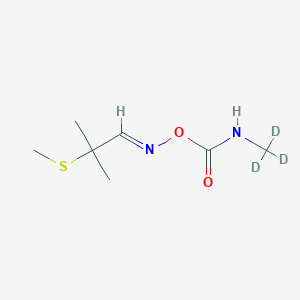
![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
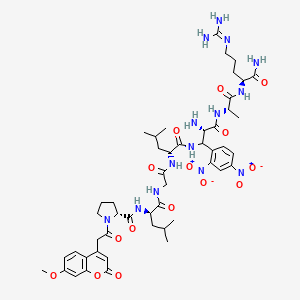
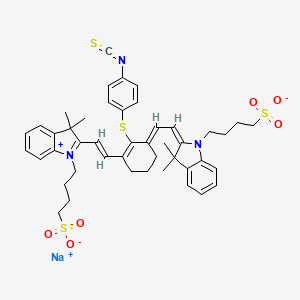
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/no-structure.png)
